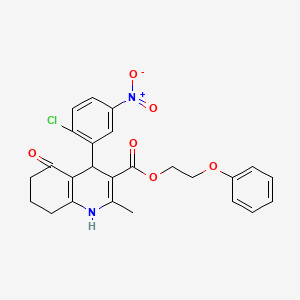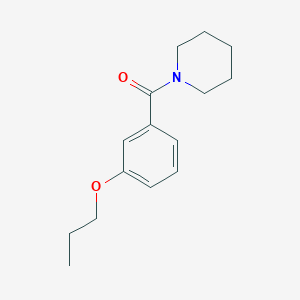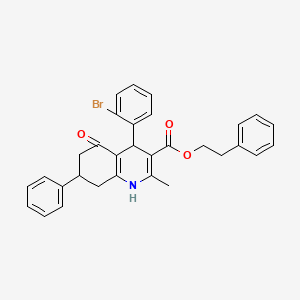
2-(hexyloxy)-N-(4-isonicotinoylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(hexyloxy)-N-(4-isonicotinoylphenyl)benzamide, commonly known as HIN-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. HIN-1 belongs to the class of benzamide derivatives and has been found to exhibit potent biological activities.
Wirkmechanismus
The mechanism of action of HIN-1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways. HIN-1 has been found to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cell survival and proliferation. HIN-1 has also been found to inhibit the Wnt/β-catenin pathway, which is involved in the regulation of cell differentiation and proliferation. Additionally, HIN-1 has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
HIN-1 has been found to exhibit potent biochemical and physiological effects, including anticancer, anti-inflammatory, and neuroprotective effects. In cancer cells, HIN-1 has been found to induce apoptosis, inhibit cell proliferation, and inhibit the growth of cancer stem cells. Inflammatory cells, HIN-1 has been found to inhibit the production of pro-inflammatory cytokines and chemokines. In neuronal cells, HIN-1 has been found to protect against oxidative stress and neurotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
HIN-1 has several advantages for lab experiments, including its potent biological activities, its synthetic accessibility, and its low toxicity. However, HIN-1 also has several limitations, including its poor solubility in aqueous solutions, its limited stability under certain conditions, and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for HIN-1 research, including the development of more potent analogs, the optimization of its pharmacokinetic properties, and the exploration of its potential therapeutic applications in other diseases. Additionally, the elucidation of its mechanism of action and its molecular targets will be critical for the development of HIN-1 as a therapeutic agent.
Synthesemethoden
The synthesis of HIN-1 is a multistep process that involves the reaction of 4-isonicotinoyl chloride with 2-(hexyloxy)aniline in the presence of a base. The resulting intermediate is then reacted with 4-aminobenzamide in the presence of a coupling agent to yield HIN-1. The purity of the final product is achieved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
HIN-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, HIN-1 has been found to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation. HIN-1 has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and metastasis. In Alzheimer's disease research, HIN-1 has been found to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease. In diabetes research, HIN-1 has been found to improve glucose tolerance and insulin sensitivity.
Eigenschaften
IUPAC Name |
2-hexoxy-N-[4-(pyridine-4-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-2-3-4-7-18-30-23-9-6-5-8-22(23)25(29)27-21-12-10-19(11-13-21)24(28)20-14-16-26-17-15-20/h5-6,8-17H,2-4,7,18H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEGASJBXGROEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({4-[(3,4-dichlorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5104720.png)
![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5104724.png)
![N-(3,4-dichlorophenyl)-N'-{2-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]ethyl}urea](/img/structure/B5104731.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5104738.png)
![2-[4-allyl-5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5104755.png)

![17-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5104770.png)
![ethyl 4-{[1-(4-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5104781.png)

![N-[3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5104799.png)

![N-(3-methylphenyl)-2-(5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5104802.png)
![3-(3-methylphenyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5104811.png)